Methionylarginine

Beschreibung

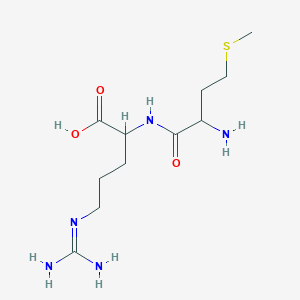

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASDAHIAHBRZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biogenesis of Methionylarginine: Methodological and Mechanistic Perspectives

Advanced Chemical Synthesis Methodologies for Research Applications

The chemical synthesis of peptides like Methionylarginine can be broadly categorized into two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). Both methods involve the stepwise formation of a peptide bond between methionine and arginine, but differ fundamentally in the physical state of the reactants.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Dipeptide Elaboration

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble polymer support, or resin. The general principle involves anchoring the C-terminal amino acid to the resin and sequentially adding protected amino acids until the desired sequence is complete. The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the resin. creative-peptides.com

For the synthesis of this compound (Met-Arg), Arginine would typically be the first amino acid anchored to the resin. The most common strategy employed is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection.

A typical SPPS cycle for this compound (Arg anchored to resin) would involve:

| Parameter | Typical Condition/Reagent | Purpose |

|---|---|---|

| Resin | Fmoc-Arg(Pbf)-Wang Resin | Solid support with pre-loaded, side-chain protected Arginine. |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Temporary protection of the alpha-amino group, removed by base. |

| Side-Chain Protection (Arg) | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | "Permanent" protection of the guanidinium group, removed by strong acid. |

| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc group. |

| Coupling Reagents | HBTU/HOBt, HATU, DIC/Oxyma | Activate the carboxyl group of the incoming amino acid for peptide bond formation. |

| Cleavage Cocktail | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Cleaves the peptide from the resin and removes side-chain protecting groups. |

This table provides an interactive overview of common reagents and conditions in the Fmoc-based solid-phase synthesis of this compound.

Solution-Phase Peptide Synthesis Approaches and Innovations

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out the reactions in a homogeneous liquid phase. While it can be more labor-intensive due to the need for purification of intermediates after each step, LPPS is advantageous for the large-scale synthesis of short peptides and for fragment condensation strategies. nih.gov

In the solution-phase synthesis of this compound, both the amino and carboxyl groups of the amino acids not involved in peptide bond formation must be protected. The strategy involves the activation of the carboxyl group of one protected amino acid and its reaction with the amino group of another.

A representative solution-phase synthesis of Met-Arg could proceed as follows:

Innovations in LPPS include the use of "liquid-phase" supports, which are soluble polymers that allow for homogeneous reaction conditions but can be precipitated for purification, combining some of the advantages of both SPPS and traditional LPPS.

Factors Influencing Reaction Efficiency and Product Purity in Synthetic Protocols

The success of both SPPS and LPPS for this compound synthesis is contingent on several factors that can impact reaction efficiency and the purity of the final product.

Key influencing factors include:

| Factor | Challenge in Met-Arg Synthesis | Mitigation Strategy |

|---|---|---|

| Arginine Side-Chain | Guanidinium group can undergo side reactions if not properly protected. | Use of robust protecting groups like Pbf or Tosyl. |

| Methionine Oxidation | Thioether group can be oxidized to sulfoxide. | Addition of reducing agents/scavengers (e.g., DTT) to cleavage cocktails. peptide.com |

| Methionine Alkylation | S-alkylation by carbocations during acid cleavage. | Use of scavengers in the cleavage cocktail. acs.org |

| Racemization | Loss of stereochemical integrity during amino acid activation. | Use of additives like HOBt or employing modern, low-racemization coupling reagents (e.g., HATU). creative-peptides.com |

| Product Purity | Presence of deletion sequences, truncated peptides, or products of side reactions. | Optimization of coupling times and reagent stoichiometry; efficient final purification by RP-HPLC. |

This interactive table summarizes key challenges and mitigation strategies in the chemical synthesis of this compound.

Enzymatic and Biotechnological Approaches for Dipeptide Production in Research Contexts

As an alternative to purely chemical methods, enzymatic and biotechnological strategies offer "greener" and highly specific routes for dipeptide synthesis. These approaches leverage the catalytic power of enzymes and the machinery of living organisms.

Enzyme-Catalyzed Peptide Bond Formation: Principles and Applications

Enzymatic peptide synthesis relies on the principle that under specific conditions, the catalytic action of proteases can be reversed to favor peptide bond formation over hydrolysis. researchgate.net This method is highly stereospecific, avoiding racemization, and typically proceeds under mild, aqueous conditions without the need for extensive side-chain protection. semanticscholar.org

For the synthesis of this compound, a protease with specificity for the C-terminal of arginine, such as trypsin, could potentially be used in a kinetically controlled synthesis. nih.gov In this approach, an activated ester of methionine (the acyl donor) would be reacted with arginine (the nucleophile) in the presence of the enzyme. The enzyme catalyzes the aminolysis of the ester, forming the Met-Arg peptide bond.

Key principles of enzyme-catalyzed synthesis include:

Recombinant DNA Technology for Enzyme Expression and Dipeptide Biosynthesis

Recombinant DNA technology provides powerful tools for both the production of enzymes used in biocatalysis and the direct biosynthesis of peptides. This involves inserting the gene that codes for a specific protein (either an enzyme or the peptide itself) into a host organism, typically a bacterium like Escherichia coli or a yeast strain. sinobiological.combiosynsis.com

Applications in this compound production:

The general workflow for recombinant production involves:

This biotechnological approach holds promise for the sustainable and scalable production of dipeptides like this compound for various research applications.

Endogenous Biogenesis and Formation Mechanisms of this compound in Biological Systems

The endogenous formation of the dipeptide this compound in mammalian systems is not characterized by a direct, de novo biosynthetic pathway. Instead, its presence in biological systems is primarily understood as a product of the breakdown of larger proteins. This section explores the established pathways for dipeptide formation and the potential for subsequent modifications.

Pathways of Dipeptide Formation within Mammalian Systems

The principal mechanism for the generation of dipeptides, including potentially this compound, within mammalian systems is through the enzymatic degradation of polypeptides and proteins. This process is carried out by a class of enzymes known as peptidases.

Proteolytic Degradation: Proteins are constantly being turned over in the body as part of normal physiological processes. This involves the breakdown of proteins into smaller peptides and individual amino acids by proteases and peptidases. Dipeptides are intermediate products of this catabolic process. Dietary proteins are also broken down into amino acids and small peptides, including dipeptides, in the gastrointestinal tract for absorption.

Dipeptidyl Peptidases (DPPs): A key group of enzymes involved in the release of dipeptides from the N-terminus of peptides are the dipeptidyl peptidases. plos.orgnih.govlecturio.com These enzymes cleave off dipeptide units from their substrates. For this compound to be formed through this pathway, a protein or polypeptide would need to have a methionine residue at the N-terminus followed by an arginine residue. When this protein is targeted for degradation, a dipeptidyl peptidase could potentially cleave the bond after arginine, releasing the this compound dipeptide.

Several types of dipeptidyl peptidases exist, each with different substrate specificities. The table below summarizes some of the key DPPs, although their specific action on a methionyl-arginine (B1344372) sequence is not well-documented.

| Enzyme Family | General Function | Substrate Specificity (P1 Position) | Cellular Location |

| Dipeptidyl Peptidase I (DPP-I) / Cathepsin C | A cysteine protease that removes dipeptides from the N-terminus of proteins. nih.gov | Broad, but activity can be influenced by the P1 and P2 residues. nih.gov | Lysosomes |

| Dipeptidyl Peptidase III (DPP-III) | A zinc-dependent aminopeptidase (B13392206) that cleaves dipeptides from the N-terminus of various oligopeptides. nih.gov | Broad, involved in the degradation of signaling peptides. nih.gov | Cytosol |

| Dipeptidyl Peptidase IV (DPP-IV) / CD26 | A serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. lecturio.com | Primarily Proline or Alanine. lecturio.com | Cell membrane, Soluble |

It is important to note that while this is the established general mechanism for dipeptide formation, specific research detailing the enzymatic release of this compound in mammalian tissues is limited. The efficiency of this process would depend on the abundance of proteins with the N-terminal Met-Arg sequence and the activity of relevant peptidases.

Post-Formational Modifications in Biological Contexts

The concept of "post-formational modifications" for a free dipeptide like this compound is not a standard biochemical classification in the same way as post-translational modifications (PTMs) of proteins. PTMs are covalent modifications to amino acid side chains or the polypeptide backbone that occur after protein synthesis. wikipedia.org While free dipeptides can undergo chemical reactions, these are not typically categorized as regulated, enzymatic "post-formational modifications."

However, the constituent amino acids of this compound, methionine and arginine, are themselves subject to a variety of post-translational modifications when they are part of a protein chain. These modifications are critical for protein function and cellular signaling. It is conceivable that if a this compound dipeptide were released from a protein that had undergone such modifications, the dipeptide itself would carry that modification.

The table below outlines some of the major post-translational modifications that can occur on methionine and arginine residues within proteins.

| Modification | Affected Amino Acid | Description | Potential Effect on a Released Dipeptide |

| Oxidation | Methionine | The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide or methionine sulfone. This is often associated with oxidative stress. nih.gov | A released dipeptide could exist as methionyl(sulfoxide)arginine or methionyl(sulfone)arginine. |

| Methylation | Arginine | The addition of one or two methyl groups to the guanidinium group of the arginine side chain, catalyzed by protein arginine methyltransferases (PRMTs). nih.govwikipedia.org | A released dipeptide could be monomethyl-arginyl-methionine or dimethyl-arginyl-methionine. |

| Citrullination | Arginine | The conversion of an arginine residue to a citrulline residue by peptidylarginine deiminases (PADs). This modification results in the loss of a positive charge. | If the arginine residue was citrullinated before proteolytic cleavage, the resulting molecule would be a methionyl-citrulline dipeptide. |

| Phosphorylation | Arginine | The addition of a phosphate (B84403) group to the arginine side chain. While less common than on serine, threonine, or tyrosine, it has been observed. | A released dipeptide could be phospho-arginyl-methionine. |

| ADP-ribosylation | Arginine | The transfer of an ADP-ribose moiety from NAD+ to the arginine residue. | A released dipeptide could carry an ADP-ribose group on the arginine residue. |

It is crucial to emphasize that these modifications are known to occur on amino acid residues within a polypeptide chain. The existence and functional significance of these modified dipeptides in a free state in mammalian systems have not been extensively studied. Any biological activity of such modified dipeptides would be a distinct area of research.

Metabolic Interplay and Complex Biochemical Pathways of Methionylarginine

Integration within Methionine Metabolic Cycles and Related Pathways

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl group donor. Methionylarginine, by incorporating methionine, indirectly links these vital pathways.

The Central Methionine Cycle and its Regulatory Dynamics

The central methionine cycle, also known as the activated methyl cycle or one-carbon metabolism pathway, is fundamental for cellular methylation processes, including DNA and protein methylation, and neurotransmitter synthesis creative-proteomics.comresearchgate.netfrontiersin.orgcreative-proteomics.com. Methionine is first converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT) creative-proteomics.comwikipedia.orgbio-rad.com. SAM then donates its methyl group to various acceptor molecules in reactions catalyzed by methyltransferases, forming S-adenosylhomocysteine (SAH) creative-proteomics.comwikipedia.orgbio-rad.com. SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by S-adenosylhomocysteine hydrolase (SAHH) wikipedia.orgbio-rad.com. The regulation of this cycle is critical for maintaining cellular methylation homeostasis and is influenced by the availability of methionine, ATP, and methyl group acceptors researchgate.netcreative-proteomics.com.

Table 1: Key Enzymes and Reactions of the Methionine Cycle

| Enzyme | Reaction | Role in Cycle |

| Methionine adenosyltransferase (MAT) | Methionine + ATP → S-adenosylmethionine (SAM) + PPi + Pi | Activation of methionine for methylation |

| Methyltransferases (MTs) | SAM + Acceptor → Methylated Acceptor + S-adenosylhomocysteine (SAH) | Methyl group transfer |

| S-adenosylhomocysteine hydrolase (SAHH) | SAH → Adenosine + Homocysteine | Regeneration of homocysteine from SAH |

Intersections with the Transsulfuration Pathway and Sulfur Metabolism

Homocysteine, a product of the methionine cycle, serves as a key intermediate that can either be remethylated back to methionine or irreversibly converted to cysteine via the transsulfuration pathway researchgate.netwikipedia.orgwikipedia.orgucd.ie. This pathway is crucial for sulfur metabolism, as it generates cysteine, a precursor for vital molecules such as glutathione (B108866) and taurine (B1682933) wikipedia.orgucd.ienih.govontosight.ai. The transsulfuration pathway involves the condensation of homocysteine with serine to form cystathionine (B15957), catalyzed by cystathionine β-synthase (CBS). Cystathionine is then cleaved to cysteine and α-ketobutyrate by cystathionine γ-lyase (CTH) bio-rad.comwikipedia.orgucd.ie. These enzymes require pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, as a cofactor wikipedia.orgucd.ie.

Table 2: Key Enzymes and Reactions of the Transsulfuration Pathway

| Enzyme | Reaction | Role in Pathway |

| Cystathionine β-synthase (CBS) | Homocysteine + Serine → Cystathionine + H2O | Forms cystathionine |

| Cystathionine γ-lyase (CTH/CSE) | Cystathionine → Cysteine + α-ketobutyrate | Cleaves cystathionine to cysteine |

| α-ketoacid dehydrogenase | α-ketobutyrate → Propionyl-CoA | Further processing of α-ketobutyrate |

Contributions from the Methionine Salvage Cycle

The methionine salvage pathway, also referred to as the methionine recycling pathway, is essential for regenerating methionine from homocysteine creative-proteomics.comresearchgate.netmdpi.com. This process primarily involves the enzyme methionine synthase (MTR), which catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine and tetrahydrofolate creative-proteomics.commdpi.com. This pathway is critically dependent on vitamin B12 as a cofactor creative-proteomics.commdpi.com. By ensuring the availability of methionine, this salvage cycle indirectly supports the entire methionine metabolic network, including SAM production.

Role in Cellular Redox State Maintenance and Glutathione Synthesis

The transsulfuration pathway's production of cysteine is directly linked to the maintenance of cellular redox state through the synthesis of glutathione (GSH) ucd.ienih.gov. Glutathione is a tripeptide antioxidant that plays a crucial role in protecting cells from oxidative damage by scavenging reactive oxygen species ucd.ienih.gov. The pathway leading from methionine to cysteine, and subsequently to glutathione, highlights methionine's indirect contribution to cellular defense mechanisms researchgate.netucd.ie. When cellular demand for glutathione is high, or when cystine import is compromised, the transsulfuration pathway can become a significant source of cysteine for astrocytes ucd.ie.

Connections with Arginine Metabolic Pathways

Arginine, a semi-essential amino acid, is a versatile molecule involved in numerous metabolic processes, most notably nitrogen metabolism and the urea (B33335) cycle. This compound, by incorporating arginine, connects to these critical pathways.

Linkages to the Urea Cycle and Nitrogen Metabolism

Arginine is a central player in nitrogen metabolism, primarily serving as the substrate for the urea cycle, which detoxifies ammonia (B1221849), a highly toxic byproduct of amino acid catabolism embopress.orgnih.govcreative-proteomics.comwikipedia.orgbyjus.comnews-medical.netfortishealthcare.comdavuniversity.orgnih.gov. The urea cycle, occurring mainly in the liver, converts ammonia and carbon dioxide into urea, which is then excreted by the kidneys wikipedia.orgbyjus.comnews-medical.netfortishealthcare.com. Arginine is hydrolyzed by the enzyme arginase into ornithine and urea embopress.orgnih.govcreative-proteomics.comdavuniversity.orgnih.gov. Ornithine is then regenerated and can re-enter the cycle. The urea cycle also links to the citric acid cycle through the production of fumarate, which is converted to oxaloacetate and then aspartate, a substrate for argininosuccinate (B1211890) synthesis embopress.orgwikipedia.orgdavuniversity.org. Arginine is also a precursor for other important molecules like nitric oxide (NO) and polyamines embopress.orgnih.govcreative-proteomics.comfrontiersin.org.

Table 3: Key Enzymes and Reactions of the Urea Cycle

| Enzyme | Reaction | Cellular Location |

| Carbamoyl phosphate synthetase I (CPS1) | NH4+ + HCO3- + ATP → Carbamoyl phosphate + ADP + Pi | Mitochondria |

| Ornithine transcarbamylase (OTC) | Carbamoyl phosphate + Ornithine → Citrulline + Pi | Mitochondria |

| Argininosuccinate synthetase (ASS1) | Citrulline + Aspartate + ATP → Argininosuccinate + AMP + PPi | Cytosol |

| Argininosuccinate lyase (ASL) | Argininosuccinate → Arginine + Fumarate | Cytosol |

| Arginase | Arginine + H2O → Ornithine + Urea | Cytosol |

Compound List

this compound

Methionine

Arginine

S-adenosylmethionine (SAM)

S-adenosylhomocysteine (SAH)

Homocysteine

Cysteine

Serine

Glutathione (GSH)

Taurine

Cystathionine

α-ketobutyrate

Ammonia (NH4+)

Urea

Ornithine

Citrulline

Aspartate

Fumarate

Nitric Oxide (NO)

Polyamines

N-formyl-methionylarginine

N-acetyl-methionylarginine

Enzymatic Reactions and Molecular Mechanisms Involving Methionylarginine

Identification and Characterization of Enzymes Interacting with Methionylarginine

The interaction of enzymes with the this compound moiety primarily involves enzymes that recognize either the methionine or the arginine residue, or the peptide bond connecting them.

Proteolytic enzymes, or proteases, are responsible for the hydrolysis of peptide bonds between amino acids in proteins. qiagenbioinformatics.comlibretexts.org The cleavage of a peptide bond adjacent to or within a this compound sequence is dictated by the specificity of the enzyme.

Trypsin : This digestive enzyme exhibits high specificity, cleaving peptide bonds on the carboxyl side (C-terminal) of positively charged amino acids like lysine (B10760008) and arginine. wikipedia.org Therefore, in a polypeptide chain, trypsin would cleave after the arginine residue of a this compound sequence, leaving the dipeptide intact at its C-terminus.

Peptidases : These enzymes are broadly responsible for breaking down peptides into smaller fragments or single amino acids. qiagenbioinformatics.com Dipeptidases, a subclass of peptidases, would be responsible for the final cleavage of the this compound dipeptide itself into methionine and arginine.

Chemical Cleavage : While not an enzyme, cyanogen bromide (CNBr) is a chemical reagent used in laboratories to specifically cleave peptide bonds at the C-terminal side of methionine residues. libretexts.orgaskfilo.com This method is instrumental in protein sequencing and analysis.

The synthesis of peptides containing methionine is a subject of biochemical research, with studies dating back to the mid-20th century exploring their creation and subsequent cleavage by proteolytic enzymes. nih.gov

| Enzyme/Reagent | Type | Cleavage Site Specificity Relative to Met-Arg |

|---|---|---|

| Trypsin | Protease (Enzyme) | Cleaves the peptide bond C-terminal to the Arginine residue. |

| Dipeptidases | Protease (Enzyme) | Cleave the peptide bond between Methionine and Arginine. |

| Cyanogen Bromide (CNBr) | Chemical Reagent | Cleaves the peptide bond C-terminal to the Methionine residue. |

The side chains of both methionine and arginine are targets for enzymatic modification. Methyltransferases are a prominent class of enzymes that modify the arginine residue.

Protein Arginine Methyltransferases (PRMTs) : This family of enzymes catalyzes the transfer of a methyl group from a donor molecule to the guanidinium (B1211019) group of arginine residues. nih.govfrontiersin.org This methylation is a critical post-translational modification that regulates the function of numerous proteins. nih.govresearchgate.net

Methionine Adenosyltransferase (MAT) : While not directly modifying the dipeptide, MAT is crucial for the processes that do. It synthesizes S-adenosylmethionine (SAM), the primary methyl donor for all methylation reactions, from methionine and ATP. creative-proteomics.comnih.gov The methionine component of this compound is thus the ultimate source of the methyl group for the modification of its own arginine partner.

Modulation of Cellular Enzymatic Activity by this compound

While direct evidence of the this compound dipeptide itself acting as a modulator of enzymatic activity is limited, its constituent amino acids are deeply involved in cellular regulation. The metabolic fate of methionine is central to cellular methylation potential. The methionine cycle produces S-adenosylmethionine (SAM), the universal methyl donor for hundreds of substrates, including DNA, RNA, and proteins. nih.govwikipedia.orgnih.govresearchgate.net The ratio of SAM to its product, S-adenosylhomocysteine (SAH), is a critical indicator of the cell's methylation capacity and can modulate the activity of all SAM-dependent methyltransferases. nih.gov

Furthermore, arginine is a substrate for nitric oxide synthase (NOS), which generates the signaling molecule nitric oxide (NO·). nih.gov The availability of arginine can therefore directly influence cellular signaling pathways mediated by nitric oxide.

Post-Translational Modifications (PTMs) and their Functional Implications for this compound-Containing Peptides

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which significantly expand the functional diversity of the proteome. wikipedia.orgthermofisher.com Peptides containing a this compound sequence are subject to PTMs targeting either the methionine or arginine side chain, with methylation and oxidation being two of the most significant.

Arginine methylation is a widespread PTM in eukaryotic cells that modulates diverse cellular processes, including gene expression, signal transduction, and RNA splicing. researchgate.net This process is catalyzed by PRMTs, which transfer a methyl group from SAM to the nitrogen atoms of the arginine guanidinium group. nih.govfrontiersin.org

The human genome encodes nine PRMTs, which are classified into three types based on the methylation state they produce: embopress.orgnih.gov

Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).

Type II PRMTs (PRMT5, 9): Catalyze the formation of MMA and symmetric dimethylarginine (sDMA).

Type III PRMTs (PRMT7): Catalyze the formation of MMA only.

The source of the methyl group for this reaction is S-adenosyl-L-methionine (SAM), a cosubstrate synthesized from methionine and ATP. creative-proteomics.comwikipedia.org Thus, the methionine residue within a peptide provides the raw material for the methylation of its neighboring arginine residue, a process entirely dependent on SAM. researchgate.netnih.gov The methylation of arginine alters the shape of the residue and removes a potential hydrogen bond donor without neutralizing its positive charge, thereby influencing protein-protein interactions and cellular function. frontiersin.org

| PRMT Type | Examples | Catalyzed Products |

|---|---|---|

| Type I | PRMT1, PRMT2, PRMT3, PRMT4, PRMT6, PRMT8 | Monomethylarginine (MMA) and Asymmetric dimethylarginine (aDMA) |

| Type II | PRMT5, PRMT9 | Monomethylarginine (MMA) and Symmetric dimethylarginine (sDMA) |

| Type III | PRMT7 | Monomethylarginine (MMA) only |

The methionine residue is one of the amino acids most susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide. researchgate.net This oxidative modification converts methionine to methionine sulfoxide (B87167) (MetO). nih.gov

Mechanism : The sulfur atom in the methionine side chain is readily oxidized, leading to a mass increase of +16 Da. researchgate.net This reaction can occur naturally within the cell as a result of metabolic activity and oxidative stress. nih.govresearchgate.net

Biochemical Consequences : The oxidation of methionine to MetO introduces a chiral center at the sulfur atom, creating two diastereomers (R-MetO and S-MetO). nih.gov This change increases the polarity of the side chain and can disrupt protein structure and function. nih.gov For example, oxidation can alter protein folding, inactivate enzymes, and affect protein-protein interactions. nih.govnih.gov In some cases, oxidation of methionine can protect proteins from more damaging, irreversible oxidative modifications.

Reversibility : Unlike many other oxidative modifications, methionine oxidation is reversible. The enzyme system known as methionine sulfoxide reductase (Msr), specifically MsrA and MsrB, can reduce MetO back to methionine, thereby repairing the oxidative damage and restoring protein function. nih.gov This cyclic oxidation and reduction of methionine residues is increasingly recognized as a mechanism for cellular regulation and signaling. nih.gov

| Modification | Reactant | Product | Key Consequence | Reversibility |

|---|---|---|---|---|

| Oxidation | Reactive Oxygen Species (ROS) | Methionine Sulfoxide (MetO) | Altered protein structure and function; increased polarity. | Yes, by Methionine Sulfoxide Reductase (Msr) enzymes. |

Interactions with Biomolecules and Cellular Receptor Systems

Investigation of Binding and Recognition Mechanisms with Diverse Biomolecules

The interaction of Methionylarginine with biomolecules is governed by a combination of non-covalent forces dictated by its structure. The arginine residue, with its guanidinium (B1211019) group, is a prime candidate for forming strong ionic bonds and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) on the surface of proteins or with the phosphate (B84403) backbone of nucleic acids. This electrostatic interaction is a well-established mechanism for the binding of arginine-rich motifs in proteins to their targets.

The methionine residue contributes a flexible, hydrophobic side chain containing a sulfur atom. This allows for van der Waals interactions and can contribute to the stability of a binding complex by engaging with hydrophobic pockets on a target biomolecule. nih.gov The sulfur atom in methionine can also participate in S-aromatic interactions, forming stabilizing contacts with aromatic residues like tryptophan, tyrosine, or phenylalanine on a protein surface. nih.gov Furthermore, the methionine residue can undergo oxidation to methionine sulfoxide (B87167), a reversible modification that can act as a regulatory switch, potentially altering the binding affinity and specificity of the dipeptide for its molecular partners. nih.gov

The peptide bond linking the methionine and arginine residues provides structural rigidity and introduces further hydrogen bonding capabilities. As a dipeptide, this compound may be recognized and transported by specific peptide transporters, such as the PepT family, which would represent a key recognition event for its cellular uptake and subsequent interactions with intracellular biomolecules.

Influence on Intracellular Signaling Pathways, including Nitric Oxide Production Pathways

A primary and well-documented role of the amino acid arginine is its function as the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govmdpi.com The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.org These enzymes convert L-arginine into NO and L-citrulline. reviveactive.com

Given that this compound contains an arginine residue, it is plausible that it can serve as a substrate or modulator for NOS enzymes, thereby influencing intracellular nitric oxide production. Upon cellular uptake and potential hydrolysis into its constituent amino acids, the released arginine would directly enter the NO synthesis pathway. Research on arginine-containing polymers has shown that they can serve as donors of L-arginine, leading to an increase in NO production. researchgate.net

The potential influence of this compound extends to other signaling pathways as well. Dipeptides have been shown to act as signaling molecules themselves, capable of activating intracellular cascades. nih.govresearchgate.net For instance, the binding of peptides to G-protein coupled receptors (GPCRs) or other cell surface receptors can trigger second messenger systems, such as cyclic AMP (cAMP) or intracellular calcium mobilization, leading to the activation of protein kinases and downstream cellular responses. nih.gov The presence of both a hydrophobic (methionine) and a charged (arginine) residue gives this compound an amphipathic character that could facilitate interactions with a variety of receptor types.

Table 1: Key Enzymes in the Nitric Oxide Synthesis Pathway

| Enzyme | Abbreviation | Location | Function |

| Neuronal Nitric Oxide Synthase | nNOS (NOS1) | Neuronal tissue | Ca²⁺/calmodulin-dependent production of NO for neurotransmission. youtube.com |

| Inducible Nitric Oxide Synthase | iNOS (NOS2) | Immune cells (e.g., macrophages) | Ca²⁺-independent production of large amounts of NO for immune defense. youtube.com |

| Endothelial Nitric Oxide Synthase | eNOS (NOS3) | Endothelial cells | Ca²⁺/calmodulin-dependent production of NO for vasodilation. youtube.com |

Interaction with Cellular Receptors and their Role in Modulating Biological Responses

The interaction of this compound with cellular receptors is a critical step in its potential to modulate biological responses. As a small peptide, it could interact with several classes of cell surface receptors. nih.govresearchgate.net Arginine-rich peptides are known to interact with cell surface proteoglycans, which can facilitate their cellular uptake or localization at the cell membrane.

Furthermore, specific peptide receptors, many of which are GPCRs, could recognize the unique structural features of this compound. researchgate.net Binding to such a receptor would induce a conformational change in the receptor protein, initiating a cascade of intracellular events. researchgate.net This signal transduction can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, or cell motility.

The modulation of biological responses by this compound would be highly dependent on the specific receptor it interacts with and the cellular context in which this interaction occurs. For example, if this compound were to interact with a receptor linked to the nitric oxide pathway, it could lead to the relaxation of smooth muscle cells or the modulation of inflammatory responses. nih.gov

Table 2: Potential Cellular Receptor Interactions for this compound

| Receptor Type | Potential Interaction Mechanism | Potential Biological Response |

| Peptide Transporters (e.g., PepT1) | Recognition and transport across the cell membrane. | Increased intracellular concentration, making it available for metabolic pathways like NO synthesis. |

| G-Protein Coupled Receptors (GPCRs) | Specific binding to a peptide-sensing GPCR. researchgate.net | Activation of second messenger systems (cAMP, Ca²⁺), leading to diverse cellular responses. |

| Cell Surface Proteoglycans | Electrostatic interaction of the arginine residue with negatively charged glycosaminoglycans. | Cellular adhesion, localization at the cell surface, and potential facilitation of uptake. |

Advanced Analytical Methodologies for Methionylarginine Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of dipeptide analysis, enabling the separation of methionylarginine from other closely related molecules. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful techniques in this domain.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of dipeptides. The method's effectiveness relies on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For dipeptides like this compound, which are polar in nature, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; polar analytes like dipeptides have less affinity for the stationary phase and thus elute earlier.

The separation can be optimized by adjusting various parameters, including the column chemistry, mobile phase composition, and temperature. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures. nih.gov Due to their simple structure and lack of a strong chromophore, direct UV detection of dipeptides can be challenging and may lack sensitivity. jasco-global.comactascientific.com Therefore, HPLC is often coupled with derivatization techniques to improve detection. jasco-global.com

Table 1: Typical HPLC Parameters for Dipeptide Analysis

| Parameter | Description | Common Settings for Dipeptide Analysis |

| Stationary Phase (Column) | The solid support through which the mobile phase flows. | C18 or C8 reversed-phase columns are frequently used for their ability to separate polar molecules. chromatographyonline.com |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient elution is typically preferred over isocratic elution for complex samples to achieve better resolution. nih.gov |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | The method used to visualize the separated analytes. | UV-Visible detection (often at low wavelengths like 200-210 nm) or, more commonly, fluorescence detection following derivatization. jasco-global.comsielc.com |

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a dominant and indispensable tool in metabolomics for the comprehensive profiling of small molecules, including dipeptides like this compound. acs.orgresearchgate.net This hyphenated technique leverages the superior separation capabilities of LC and the high sensitivity and selectivity of MS. researchgate.net LC-MS allows for the detection and quantification of a wide range of metabolites without the need for derivatization, which is often required for other detection methods. thermofisher.com

In an LC-MS system, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar and semi-polar compounds like dipeptides, as it is a "soft" ionization method that typically keeps the molecule intact, generating a protonated molecular ion [M+H]⁺. thermofisher.comcreative-proteomics.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. polarispeptides.com High-resolution mass spectrometry (HRAM), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the mass of a molecule with very high accuracy, making it possible to calculate its elemental formula and confidently identify this compound in a complex biological sample. researchgate.netthermofisher.com

Tandem mass spectrometry (MS/MS) further enhances identification by selecting the parent ion of this compound, fragmenting it, and analyzing the resulting daughter ions. polarispeptides.com This fragmentation pattern serves as a structural fingerprint, providing unambiguous identification.

Advanced Detection Principles and Instrumentation in Dipeptide Analysis

The final step in the analytical workflow is the detection of the separated and/or derivatized this compound. The choice of detector is critical and depends on the required sensitivity, selectivity, and structural information.

Fluorescence Detection: This is one of the most sensitive detection methods available for HPLC. It is particularly powerful when combined with derivatization agents like OPA. A fluorescence detector measures the light emitted by the derivatized analyte after it has been excited by a light source at a specific wavelength. nih.gov This technique offers excellent sensitivity, often allowing for detection at picomolar levels. tandfonline.com

Mass Spectrometry (MS): As a detector, MS provides the highest level of selectivity and information. polarispeptides.com It measures the mass-to-charge ratio of the analyte, offering confident identification based on molecular weight. resolvemass.ca Advanced MS instruments provide capabilities beyond simple detection:

High-Resolution Mass Spectrometry (HRAM): Instruments like Orbitrap or TOF mass spectrometers can measure mass with extremely high accuracy, enabling the determination of the elemental composition of this compound and distinguishing it from other molecules with very similar masses. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique provides structural confirmation by fragmenting the parent molecule and analyzing the resulting product ions. creative-proteomics.compolarispeptides.com This fragmentation pattern is unique to the molecule's structure and is invaluable for definitive identification, especially in complex metabolomic studies where isomeric compounds may be present. acs.org

The combination of advanced separation techniques like HPLC, derivatization strategies for enhanced sensitivity, and powerful detection principles like HRAM-MS/MS provides a robust platform for the comprehensive analysis of this compound in various research contexts.

UV and Fluorescence Detection Modalities

The analysis of this compound, a dipeptide composed of methionine and arginine, can employ UV and fluorescence detection methods, typically coupled with separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). The choice of detection modality often depends on the required sensitivity and the inherent spectroscopic properties of the analyte.

UV Detection

Direct UV detection of this compound is primarily dictated by the absorbance characteristics of its constituent amino acids. Methionine itself does not possess a strong chromophore that absorbs in the typical UV range (260-280 nm) where aromatic amino acids like tryptophan, tyrosine, and phenylalanine absorb. mabion.eu However, the peptide bond and the carboxyl group in this compound allow for UV absorbance at lower wavelengths, typically around 200-220 nm.

For instance, HPLC methods have been developed for the analysis of methionine using UV detection at 200 nm. sielc.com This approach can be applied to the quantification of this compound, although challenges such as potential interference from other components in the sample matrix that also absorb at these low wavelengths need to be considered. The sensitivity at this wavelength can be sufficient for many applications, with limits of detection (LOD) for methionine reported in the parts-per-billion (ppb) range. sielc.com

Fluorescence Detection

Native fluorescence is not a viable detection method for this compound as neither methionine nor arginine are naturally fluorescent. Therefore, fluorescence detection necessitates a derivatization step, where a fluorescent tag is covalently attached to the dipeptide. This approach significantly enhances detection sensitivity and selectivity.

Various derivatization reagents are available for labeling the primary amine group in the arginine residue or the N-terminus of the dipeptide. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) have been successfully used for the sensitive quantification of a wide range of amino acids and peptides by HPLC with fluorescence detection. nih.gov This pre-column derivatization method is known for its simplicity, accuracy, and reliability, providing a low-cost solution for quantification. nih.gov

Another strategy involves the use of fluorescent probes that are specific to one of the amino acid residues. For example, fluorescent sensors have been developed to specifically detect methionine sulfoxide (B87167), an oxidized form of methionine. nih.gov These sensors exhibit a ratiometric fluorescent response upon reaction with the target molecule. While not directly applicable to this compound, this principle could be adapted to design specific fluorescent probes for this dipeptide. Capillary electrophoresis with laser-induced fluorescence (CE-LIF) is a particularly sensitive technique for the analysis of fluorescently labeled peptides, offering high detection sensitivity and short analysis times. nih.govnih.gov

| Parameter | UV Detection | Fluorescence Detection |

| Principle | Absorbance of UV light by the peptide bond and carboxyl group. | Emission of light from a fluorescently labeled dipeptide. |

| Wavelength | ~200-220 nm | Dependent on the fluorophore used. |

| Derivatization | Not required for direct detection. | Required. |

| Sensitivity | Generally lower. | Significantly higher. |

| Selectivity | Lower, potential for interference. | Higher, dependent on the labeling chemistry. |

| Instrumentation | HPLC-UV, CE-UV | HPLC-FL, CE-LIF |

Alternative Detection Methods: Conductometric and Diode-Array Detection

Beyond conventional UV and fluorescence detection, other methodologies such as conductometric and diode-array detection offer alternative or complementary approaches for the analysis of this compound.

Conductometric Detection

Conductometric detection is based on measuring changes in the electrical conductivity of the solution as the analyte passes through the detector. This method is suitable for charged molecules like this compound, which possesses ionizable amino and carboxyl groups from its constituent amino acids, as well as the guanidinium (B1211019) group of arginine.

While direct conductometric detection of this compound has not been extensively reported, conductometric biosensors have been developed for the quantitative analysis of L-arginine. nih.gov These biosensors utilize an enzyme, such as arginine deiminase, immobilized on an electrode. The enzymatic reaction produces a change in the ionic composition of the solution, which is detected as a change in conductivity. nih.gov A similar biosensor approach could potentially be developed for this compound. The sensitivity of such biosensors can be high, with reported limits of detection for arginine in the micromolar range. nih.gov

Diode-Array Detection (DAD)

Diode-Array Detection, often coupled with HPLC (HPLC-DAD), is a powerful analytical tool that provides more comprehensive spectral information compared to a standard single-wavelength UV detector. A DAD detector acquires the entire UV-visible spectrum of the eluting compounds simultaneously. nih.gov

For the analysis of this compound, HPLC-DAD offers several advantages:

Peak Purity Assessment: The ability to acquire full spectra across a chromatographic peak allows for the assessment of its purity. Inhomogeneous peaks, which may indicate the presence of co-eluting impurities, can be identified by spectral differences across the peak.

Compound Identification: While this compound does not have a highly characteristic UV spectrum, the acquired spectrum can still be used for tentative identification by comparing it to a spectral library or a standard.

Method Development: During method development, DAD allows for the selection of the optimal detection wavelength for maximizing sensitivity and minimizing interference.

The application of DAD is particularly useful in complex matrices where the risk of co-eluting peaks is high. It provides an additional layer of confidence in the analytical results for peptides and other biomolecules. nih.govresearchgate.net

| Detection Method | Principle | Application for this compound | Advantages |

| Conductometric Detection | Measures changes in electrical conductivity of the solution. | Potentially through biosensors utilizing enzymes specific to the dipeptide or its constituent amino acids. | High sensitivity for charged analytes, suitable for biosensor development. |

| Diode-Array Detection (DAD) | Acquires the full UV-visible spectrum of the analyte. | HPLC-DAD for purity assessment, compound identification, and method optimization. | Provides spectral information for peak purity analysis and identification, enhances method robustness. |

Theoretical and Computational Investigations of Methionylarginine

Molecular Modeling and Simulation Approaches for Structural and Conformational Analysis

Molecular modeling and simulation are powerful tools for investigating the three-dimensional structure and dynamic behavior of peptides like methionylarginine. These methods allow researchers to explore the vast conformational space that the dipeptide can adopt, which is critical for understanding its biological activity.

Conformational Analysis: Systematic conformational analysis is used to identify the low-energy structures of a peptide. nih.govacs.org This can be achieved by rotating the flexible dihedral angles of the peptide backbone and side chains and calculating the potential energy of each resulting conformation. For a dipeptide like this compound, this analysis helps to identify the most probable shapes the molecule will adopt. Studies on similar dipeptides have revealed that even small peptides can exist in multiple distinct conformations, such as turn-like or extended structures, stabilized by intramolecular hydrogen bonds. researchgate.net The relative populations of these conformers can be estimated using Boltzmann distribution principles.

Below is an illustrative table showing the type of data that can be generated from conformational analysis of a dipeptide, based on studies of similar molecules.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) | Intramolecular Hydrogen Bonds |

| 1 | 0.00 | (-75°, 140°) | N-H...O=C |

| 2 | 1.25 | (60°, -60°) | Side Chain...Backbone |

| 3 | 2.50 | (-135°, 135°) | None |

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods provide a detailed description of the electronic properties of this compound, offering insights into its chemical reactivity and spectroscopic characteristics. These calculations solve the Schrödinger equation for the molecule, providing information on molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for studying peptides. nih.gov It can be used to calculate a variety of electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate or accept electrons. case.eduresearchgate.net For this compound, the HOMO is likely to be located on the sulfur atom of the methionine residue, which is a common site for oxidation, while the LUMO may be associated with the guanidinium (B1211019) group of arginine. nih.govcase.edu Quantum chemical calculations have been successfully used to predict the antioxidant activity of methionine-containing dipeptides by correlating electronic descriptors with experimentally determined antioxidant capacities. nih.gov

Electron Transfer and Fragmentation: The electronic structure of arginine-containing peptides has been studied in the context of electron transfer processes, which are relevant in mass spectrometry experiments. nih.gov Theoretical calculations can help to understand how the addition of an electron to protonated this compound would affect its structure and lead to specific fragmentation patterns. nih.gov These studies indicate that the presence of the highly basic arginine side chain significantly influences the dissociation pathways. nih.gov

The following table illustrates typical electronic properties that can be calculated for a dipeptide using quantum chemical methods.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| Dipole Moment | 8.5 Debye | A measure of the overall polarity of the molecule. |

| Mulliken Charge on Sulfur | +0.25 e | Partial atomic charge, indicating susceptibility to nucleophilic/electrophilic attack. nih.gov |

Computational Prediction of Interactions with Biological Targets

A key application of computational methods is to predict how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. This is essential for understanding its potential physiological roles and for designing new therapeutic agents.

Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.comnih.govtandfonline.com For this compound, docking studies could be performed to screen a library of protein targets to identify potential binding partners. The scoring functions used in docking estimate the binding affinity, helping to rank potential targets. tandfonline.com Studies on other dipeptides have successfully used docking to predict their binding to enzyme active sites, such as protein tyrosine phosphatases, and to correlate the predicted binding energies with experimentally measured inhibitory activities. dovepress.comnih.gov

Molecular Dynamics of Complexes: Once a potential protein-peptide complex is identified through docking, MD simulations can be used to study its stability and dynamics. atlantis-press.comresearchgate.net These simulations can reveal how the dipeptide and its target protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. atlantis-press.com This approach has been used to study the interactions of various peptides with their protein targets, confirming the stability of the docked conformations. researchgate.net

This table shows a hypothetical outcome of a molecular docking study for this compound against potential protein targets.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase A | -8.5 | Glu170, Val123 | Hydrogen bonding, electrostatic interactions |

| ACE2 Receptor | -7.9 | Asp30, His34 | Salt bridge, hydrophobic interactions |

| Trypsin | -7.2 | Asp189, Ser195 | Electrostatic interactions, hydrogen bonding |

Development of Predictive Models for Dipeptide Functionality

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comrsc.orgnih.govacs.orgacs.org

QSAR Models: For dipeptides, QSAR models can be developed to predict various functionalities, such as antioxidant, antimicrobial, or enzyme inhibitory activities. rsc.orgnih.gov These models use descriptors that quantify the physicochemical properties of the dipeptides, which can be derived from their structure or calculated using quantum chemical methods. nih.govacs.org By training a model on a set of dipeptides with known activities, it becomes possible to predict the activity of new dipeptides like this compound. benthamdirect.com Various machine learning algorithms, including multiple linear regression, can be used to construct these models. acs.org

AutoML and Deep Learning: More advanced approaches using automated machine learning (AutoML) and deep learning are emerging for predicting peptide bioactivity. nih.govnih.govbiorxiv.orgresearchgate.netoup.com These methods can handle large datasets and complex relationships between structure and function. oup.com For example, protein language models can be used to generate numerical representations (embeddings) of peptide sequences, which are then fed into a neural network to predict a specific biological activity. oup.com Such models could be trained to identify novel bioactive dipeptides, including those with specific sequences like this compound. biorxiv.orgresearchgate.net

The table below provides an example of descriptors that might be used in a QSAR model for predicting the bioactivity of dipeptides.

| Descriptor Type | Example Descriptors | Relevance to Bioactivity |

| Physicochemical | Molecular Weight, LogP, Polar Surface Area | Relates to absorption, distribution, metabolism, and excretion (ADME) properties. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to chemical reactivity and interaction potential. nih.gov |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |

| 3D-QSAR | CoMFA/CoMSIA fields | Relates 3D steric and electrostatic fields to activity. benthamdirect.com |

Synthesis and Functional Exploration of Methionylarginine Derivatives and Analogues in Research

Rational Design and Synthesis of Novel Methionylarginine Derivatives

The rational design and synthesis of novel this compound derivatives aim to create compounds with tailored properties for specific research applications. A common strategy involves modifying the terminal functional groups of the dipeptide. For instance, the synthesis of ethyl esters of amino acids, including methionine and arginine, has been explored as a route to create valuable synthetic intermediates nih.govnih.govgoogle.comthieme-connect.de.

The Fischer-Speier esterification, a method using an alcohol and an acid catalyst, is a foundational technique for preparing amino acid esters nih.gov. Research has focused on optimizing this process using greener solvents and avoiding hazardous reagents, with success reported in the preparation of methionine and arginine benzyl (B1604629) esters using solvents like methyl tert-butyl ether (MeTHF) nih.gov. Similarly, trimethylchlorosilane in methanol (B129727) has been identified as an efficient reagent for synthesizing amino acid methyl ester hydrochlorides under mild conditions nih.gov.

Specific derivatives like this compound ethyl ester hydrochloride have also been synthesized, often involving reactions with thionyl chloride in ethanol, aiming for higher yields google.comgoogle.com. These ester derivatives serve as building blocks for more complex molecules or as modified forms of the dipeptide itself, potentially influencing its chemical behavior and biological interactions.

Table 1: Synthesis of Amino Acid Esters

| Amino Acid Ester | Synthesis Method | Key Reagents/Conditions | Notes |

| Methionine Benzyl Ester | Fischer-Speier Esterification | Benzyl alcohol, p-toluenesulfonic acid, MeTHF | Achieved in good yield and enantiopure form nih.gov. |

| Arginine Benzyl Ester | Fischer-Speier Esterification | Benzyl alcohol, p-toluenesulfonic acid, MeTHF | Achieved in good yield and enantiopure form nih.gov. |

| Amino Acid Methyl Ester | Esterification with Trimethylchlorosilane (TMSCl) | Amino acid, Methanol, TMSCl, Room temperature | Good to excellent yields for various natural, aromatic, and aliphatic amino acids nih.gov. |

| L-Arginine Ethyl Ester Hydrochloride | Esterification with Thionyl Chloride | L-Arginine, Thionyl chloride, Ethanol, Reflux | Higher yield of arginine ethyl ester hydrochloride achieved; thionyl chloride aids esterification by removing water google.com. |

Structure-Activity Relationship (SAR) Studies of Modified Dipeptides

Structure-activity relationship (SAR) studies are critical for understanding how chemical modifications to a molecule influence its biological activity. For this compound, SAR investigations would typically involve systematically altering specific parts of the dipeptide structure and observing the resulting changes in function. While direct SAR studies specifically on this compound are not extensively detailed in the provided search results, the general principles of SAR for peptides and dipeptides are well-established.

Dipeptides, being relatively simple molecules, enable the establishment of direct correlations between structural parameters and biological activity researchgate.net. Modifications can include alterations to the amino acid side chains, the peptide bond itself, or the terminal groups. For example, studies on other peptides have shown that C-terminal modifications, such as ester-to-amide conversions, can significantly alter receptor selectivity and functional activity nih.gov. The introduction of specific chemical moieties, like trifluoromethyl groups, has also been observed to critically influence pharmacophore interactions nih.gov.

The conformational preferences of dipeptides are also studied to understand their reflection on polypeptide dynamics researchgate.net. Understanding these relationships is crucial for the rational design of modified peptides and peptidomimetics that exhibit enhanced or altered biological effects.

Peptidomimetic Design and Development Based on this compound Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their limitations, such as poor metabolic stability and low bioavailability frontiersin.orgnih.govnih.govslideshare.net. The this compound scaffold, with its specific arrangement of amino acid residues, can serve as a basis for developing such peptidomimetics.

The design of peptidomimetics typically involves two main approaches: a medicinal chemistry approach that replaces parts of the peptide with non-peptide moieties, and a biophysical approach that designs molecules based on the hypothesized bioactive conformation of the peptide nih.gov. Both strategies aim to confer improved metabolic stability, bioavailability, and receptor affinity frontiersin.org.

While specific examples of this compound-based peptidomimetics are not explicitly detailed in the provided literature, the general strategies for creating peptide mimics are applicable. This can involve modifying the peptide backbone, substituting amino acids, or incorporating conformational constraints to stabilize specific bioactive conformations slideshare.netslideshare.net. The goal is to create small molecules that retain the ability to interact with biological targets in a manner similar to the original peptide, but with enhanced drug-like properties. Research in this area often leverages insights from SAR studies to guide the design process nih.govnih.gov.

Compound List:

this compound (Met-Arg)

Methionine

Arginine

this compound ethyl ester

this compound ethyl ester hydrochloride

Methionine benzyl ester

Arginine benzyl ester

Amino acid methyl ester hydrochlorides

L-Arginine ethyl ester dihydrochloride (B599025)

N-α-Octanoyl-L-Arginine ethyl ester

N-α-Nonanoyl-L-Arginine ethyl ester

N-α-Myristoyl-L-Arginine ethyl ester

Cyclic dipeptides (DKPs)

Proline-based DKPs

β-peptides

Peptoids

Arylamide oligomers

β-turn mimetics

Peptidomimetics

Future Directions and Emerging Research Avenues for Methionylarginine

Elucidation of Undiscovered Metabolic Roles and Biological Functions

While methionine is crucial for protein synthesis, methylation reactions, and the production of S-adenosylmethionine (SAM), and arginine is a key player in the urea (B33335) cycle and the synthesis of nitric oxide and creatine (B1669601), the specific metabolic pathways and biological functions of the dipeptide Methionylarginine remain largely uncharted territory. nih.govnih.gov Future research will likely focus on tracing the metabolic fate of this compound following its absorption or endogenous production. Key questions to be addressed include how this dipeptide is transported into cells, whether it is hydrolyzed into its constituent amino acids before or after cellular uptake, and if it can be directly incorporated into specific metabolic pathways.

Furthermore, there is a pressing need to investigate the potential for this compound to act as a bioactive molecule in its own right, beyond simply serving as a source of methionine and arginine. Preliminary studies have hinted at its potential involvement in modulating immune responses and influencing signaling pathways related to nitric oxide production. acs.org Future research will need to validate these initial observations and explore other potential biological activities, such as antioxidant or anti-inflammatory effects, which are known functions of its constituent amino acids. nih.gov

Table 1: Potential Undiscovered Metabolic Roles of this compound

| Potential Role | Rationale based on Constituent Amino Acids |

| Direct Precursor for Nitric Oxide Synthesis | Arginine is the direct precursor for nitric oxide. Research is needed to determine if this compound can be directly utilized by nitric oxide synthases. |

| Modulator of SAM-dependent Methylation | Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl donor. The bioavailability of this compound could influence cellular methylation patterns. |

| Regulator of Polyamine Synthesis | Both methionine and arginine are involved in the synthesis of polyamines, which are essential for cell growth and proliferation. This compound could be a key regulator in this pathway. |

| Neurotransmitter/Neuromodulator Candidate | Given the roles of related amino acids and dipeptides in the central nervous system, exploring the potential neuroactive properties of this compound is a promising avenue. |

Development of Advanced Methodological Approaches for In Situ Analysis

A significant hurdle in understanding the precise biological roles of this compound is the lack of methods for its direct detection and quantification within a complex biological matrix, particularly in situ. The development of advanced analytical techniques is therefore a critical area of future research.

Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry is a powerful tool for visualizing the spatial distribution of molecules, including peptides, directly in tissue sections. nih.govnih.gov Future efforts should focus on optimizing MALDI imaging protocols specifically for the detection of this compound. This would enable researchers to map its localization within different tissues and even within subcellular compartments, providing crucial clues about its sites of action and potential functions. Challenges to overcome include achieving sufficient sensitivity and specificity to distinguish this compound from other small peptides and its constituent amino acids.

Furthermore, the development of highly specific antibodies or molecular probes for this compound would facilitate its detection using techniques such as immunohistochemistry or immunofluorescence, offering complementary information to mass spectrometry-based approaches.

Table 2: Advanced Methodological Approaches for this compound Analysis

| Methodological Approach | Potential Application |

| MALDI Imaging Mass Spectrometry | Visualization of the spatial distribution of this compound in tissue sections to identify areas of high concentration and potential functional relevance. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of this compound in biological fluids and tissue extracts to study its pharmacokinetics and metabolic turnover. |

| Development of Specific Antibodies | Enabling the use of immunoassays for high-throughput screening and in situ visualization of this compound. |

| Genetically Encoded Biosensors | Real-time monitoring of intracellular this compound concentrations to understand its dynamic regulation in living cells. |

Comprehensive Exploration of Novel Regulatory Mechanisms and Signaling Pathways

A key area for future investigation is the elucidation of the specific regulatory mechanisms and signaling pathways through which this compound exerts its biological effects. Building on the known roles of arginine in nitric oxide (NO) signaling, a central question is whether this compound can directly or indirectly modulate the activity of nitric oxide synthases (NOS). abcam.comnih.gov This could have significant implications for cardiovascular physiology, immune responses, and neurotransmission.

Moreover, the immunomodulatory potential of this compound warrants thorough investigation. Both methionine and arginine are known to influence immune cell function, and it is plausible that their dipeptide combination could have unique effects on inflammatory pathways and immune cell activation. Future studies should explore the impact of this compound on cytokine production, immune cell proliferation, and the activation of key signaling cascades such as NF-κB and MAPK pathways.

Application of Multi-Omic Technologies for Systems-Level Understanding of Dipeptide Biology

To gain a comprehensive and unbiased understanding of the biological roles of this compound, the application of multi-omic technologies will be indispensable. A systems-level approach, integrating data from metabolomics, proteomics, transcriptomics, and lipidomics, can reveal the broader impact of this dipeptide on cellular and organismal physiology.

Metabolomics studies can identify changes in the metabolic profile of cells or tissues in response to varying levels of this compound, providing insights into the metabolic pathways it influences. metabolon.comProteomics can uncover alterations in protein expression and post-translational modifications, identifying the downstream effectors of this compound-mediated signaling. wikipedia.orgTranscriptomics can reveal changes in gene expression, pointing to the upstream regulatory networks that are activated or repressed by the dipeptide. Finally, lipidomics can explore the impact of this compound on lipid metabolism and signaling, a less-explored but potentially significant area given the roles of its constituent amino acids in cellular metabolism. metabolon.com

By integrating these multi-omic datasets, researchers can construct comprehensive models of this compound's biological functions and its interactions with other cellular components, paving the way for a deeper understanding of dipeptide biology and its implications for human health.

Table 3: Application of Multi-Omic Technologies to this compound Research

| Omics Technology | Research Focus |

| Metabolomics | Identifying metabolic pathways altered by this compound and tracking its metabolic fate. |

| Proteomics | Characterizing changes in protein expression and post-translational modifications in response to this compound to identify downstream signaling targets. |

| Transcriptomics | Determining the gene expression networks regulated by this compound to understand its impact on cellular programming. |

| Lipidomics | Investigating the influence of this compound on lipid profiles and signaling pathways. |

Q & A

Q. What validated protocols exist for synthesizing Methionylarginine with high purity, and how can reproducibility be ensured across laboratories?

- Methodological Answer : Synthesis protocols typically involve solid-phase peptide synthesis (SPPS) or enzymatic coupling, followed by purification via reverse-phase HPLC. Reproducibility requires strict documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst concentrations) and validation using techniques like NMR (for structural confirmation) and mass spectrometry (for purity ≥95%) . Researchers should adhere to FAIR data principles by publishing detailed experimental steps in supplementary materials, including raw spectral data and batch-specific variations .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and what are their limitations?

- Methodological Answer : LC-MS/MS is the gold standard due to its sensitivity (detection limits ~0.1 ng/mL) and specificity in distinguishing this compound from isomers. However, matrix effects in plasma require isotope-labeled internal standards for accurate quantification. ELISA kits offer high throughput but may cross-react with structurally similar peptides, necessitating validation via spike-and-recovery experiments .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s metabolic half-life in in vitro vs. in vivo models be resolved methodologically?

- Methodological Answer : Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal tissues) or assay conditions (pH, cofactors). A systematic approach involves:

- Conducting parallel experiments using standardized protocols (e.g., identical buffer systems).

- Applying pharmacokinetic modeling to account for tissue-specific degradation enzymes.

- Using knockout animal models to isolate metabolic pathways (e.g., dipeptidase DPP-4 involvement) .

Q. What experimental strategies are recommended to investigate structural determinants of this compound’s interaction with angiotensin-converting enzyme (ACE) receptors?

- Methodological Answer :

- Mutagenesis Studies : Modify ACE receptor domains (e.g., zinc-binding sites) to assess binding affinity changes via surface plasmon resonance (SPR).

- Molecular Dynamics Simulations : Predict conformational changes in this compound-ACE complexes under physiological conditions.

- Competitive Assays : Use radiolabeled this compound to quantify displacement by known ACE inhibitors (e.g., lisinopril) .

Q. How can multi-omics data integration clarify this compound’s role in cellular signaling pathways?

- Methodological Answer :

- Proteomics : Identify this compound-binding proteins via affinity purification followed by LC-MS/MS.

- Metabolomics : Track isotopic labeling of downstream metabolites (e.g., nitric oxide, polyamines) using C-labeled this compound.

- Data Integration : Apply network analysis tools (e.g., Cytoscape) to map interactions between proteomic and metabolomic datasets, prioritizing nodes with high betweenness centrality .

Methodological Best Practices

- Handling Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate discordant results, focusing on variables like sample preparation or detection thresholds .

- Ethical Data Sharing : When requesting access to proprietary datasets (e.g., clinical trial data), align requests with institutional ethics guidelines and include a clear research hypothesis, methodology, and intended outcomes in proposals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten